molecular formula C28H27NO5S3 B11038358 dimethyl 2-[2,2,6-trimethyl-1-(3-phenylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[2,2,6-trimethyl-1-(3-phenylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11038358
M. Wt: 553.7 g/mol
InChI Key: VNQKRRRKYUJJIT-UHFFFAOYSA-N
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Description

DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-PHENYLPROPANOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a dithiole ring, and various functional groups

Preparation Methods

The synthesis of DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-PHENYLPROPANOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst.

    Introduction of the thioxo group:

    Formation of the dithiole ring: This step involves the cyclization of a dithiole precursor with the quinoline core, often using a base-catalyzed reaction.

    Final functionalization:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-PHENYLPROPANOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace certain functional groups.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-PHENYLPROPANOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, such as proteins or nucleic acids.

    Industrial Applications: The compound can be used as a precursor for the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-PHENYLPROPANOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition or activation of specific enzymes, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-PHENYLPROPANOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with other similar compounds, such as:

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring structure but lacks the quinoline core and the thioxo group.

    2,2-Dimethyl-1,3-dioxane-4,6-dione: This compound also has a dioxane ring but differs in the substitution pattern and the absence of the quinoline core.

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a pyrimidinone ring structure and is used in different applications compared to the quinoline-based compound.

The uniqueness of DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-PHENYLPROPANOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H27NO5S3

Molecular Weight

553.7 g/mol

IUPAC Name

dimethyl 2-[2,2,6-trimethyl-1-(3-phenylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H27NO5S3/c1-16-11-13-19-18(15-16)21(27-36-22(25(31)33-4)23(37-27)26(32)34-5)24(35)28(2,3)29(19)20(30)14-12-17-9-7-6-8-10-17/h6-11,13,15H,12,14H2,1-5H3

InChI Key

VNQKRRRKYUJJIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

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